![molecular formula C8H7NO2 B11771500 7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)
7-Methoxybenzo[d]isoxazole
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Overview
Description
7-Methoxybenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring with a methoxy group at the 7th position
Synthetic Routes and Reaction Conditions:
Metal-Free Synthesis: One of the eco-friendly methods involves the use of metal-free synthetic routes.
Catalyzed Reactions: Traditional methods often employ catalysts like copper (I) or ruthenium (II) for the cycloaddition reactions. These methods, however, come with drawbacks such as high costs and toxicity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions, often optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 7-Methoxybenzo[d]isoxazole exhibits significant biological activity, particularly as an enzyme inhibitor. Isoxazole derivatives are known for their therapeutic potential against various diseases, including cancer and inflammatory conditions.
Case Study: Enzyme Inhibition
Molecular docking studies have been conducted to explore the binding affinity of this compound with carbonic anhydrase, an enzyme involved in regulating physiological processes such as pH balance and fluid secretion. These studies reveal insights into its inhibitory mechanisms, which could lead to the development of new therapeutic agents targeting this enzyme class .
Table 1: Inhibitory Activity of Isoxazole Derivatives
Compound | Enzyme Target | IC50 (μM) | Reference |
---|---|---|---|
This compound | Carbonic Anhydrase | TBD | |
Isoxazole Derivative A | Carbonic Anhydrase | TBD | |
Isoxazole Derivative B | Other Enzyme | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies, demonstrating its ability to induce apoptosis in cancer cell lines.
Case Study: Antiproliferative Effects
In vitro studies have shown that certain isoxazole derivatives exhibit potent antiproliferative activity against different cancer cell lines. For instance, compounds derived from this compound have demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating significant cytotoxic effects .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 | 5.2 - 22.2 | Induction of apoptosis |
Benzopyran-4-one-isoxazole | MDA-MB-231 | TBD | Apoptosis induction |
Isoxazole Derivative C | HeLa | TBD | DNA synthesis inhibition |
Antimicrobial Properties
This compound has also been studied for its antimicrobial properties against various pathogens.
Case Study: Antibacterial Activity
Research has shown that derivatives of this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis .
Table 3: Antibacterial Activity Data
Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|---|
This compound | 8 | 10 | E. coli |
Isoxazole Derivative D | 8 | 9 | S. aureus |
Isoxazole Derivative E | 8 | 8 | B. subtilis |
Mechanism of Action
The mechanism of action of 7-Methoxybenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
3-Ethylbenzo[d]isoxazole: This compound is structurally similar but has an ethyl group instead of a methoxy group.
6-Methoxybenzo[d]isoxazole: Another similar compound with the methoxy group at the 6th position, used in various synthetic applications.
Uniqueness: 7-Methoxybenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable scaffold for the development of novel therapeutic agents and advanced materials.
Biological Activity
7-Methoxybenzo[d]isoxazole is a compound belonging to the isoxazole family, which has gained attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and immunomodulatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The structure of this compound consists of a methoxy group attached to a benzo[d]isoxazole ring. This configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that isoxazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against different cancer cell lines using MTT assays. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 22.47 |
A549 | 19.19 | |
HCT-116 | 20.79 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research indicates that compounds similar to this compound can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures. This suggests that the compound may modulate immune responses by acting on inflammatory mediators .
Immunomodulatory Effects
The immunomodulatory properties of isoxazoles are noteworthy, particularly their ability to influence humoral and cellular immune responses.
Study Findings
In a study assessing the immunosuppressive activities of isoxazole derivatives, it was found that certain compounds could significantly reduce antibody production against sheep red blood cells (SRBC) while enhancing regulatory T cell populations . This dual action indicates potential therapeutic applications in autoimmune diseases.
Summary of Findings
The biological activities of this compound are summarized below:
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H7NO2/c1-10-7-4-2-3-6-5-9-11-8(6)7/h2-5H,1H3 |
InChI Key |
AUZSBHTXASPACC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1ON=C2 |
Origin of Product |
United States |
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